5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole
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Description
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole is a useful research compound. Its molecular formula is C13H8F6N6 and its molecular weight is 362.239. The purity is usually 95%.
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Biological Activity
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C12H8F6N6, with a molecular weight of approximately 342.23 g/mol. The presence of trifluoromethyl groups enhances its biological activity and lipophilicity, which can influence its pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate pyrazole and tetraazole moieties. Recent studies have highlighted various synthetic routes, including the use of coupling agents and specific reaction conditions to optimize yield and purity. For instance, the synthesis often employs methods such as refluxing in organic solvents and purification via column chromatography .
Antifungal and Antibacterial Properties
Research has indicated that derivatives of pyrazole compounds exhibit notable antifungal and antibacterial activities. In a study assessing various substituted pyrazoles, some derivatives showed over 50% inhibition against pathogenic fungi such as Gibberella zeae and Fusarium oxysporum at concentrations of 100 µg/mL . The incorporation of trifluoromethyl groups in the structure has been linked to enhanced activity against these pathogens.
Anti-inflammatory Activity
Compounds within this class have demonstrated significant anti-inflammatory effects. For example, studies have shown that related pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes with IC50 values comparable to established anti-inflammatory drugs like diclofenac . This suggests potential therapeutic applications in treating inflammatory conditions.
Anticancer Potential
The anticancer activity of pyrazole derivatives has been explored extensively. Some compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features associated with enhanced activity include the presence of electron-withdrawing groups like trifluoromethyl .
Case Studies
Case Study 1: Antifungal Activity
A recent study synthesized several N-substituted pyridinyl-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Among these, specific compounds exhibited more than 50% inhibition against Gibberella zeae, outperforming commercial fungicides .
Case Study 2: Anti-inflammatory Effects
In vivo studies on selected pyrazole derivatives revealed significant reductions in edema in animal models, indicating their potential as anti-inflammatory agents. The selectivity for COX-2 inhibition was particularly notable, suggesting a lower risk of gastrointestinal side effects compared to non-selective NSAIDs .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
5-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6N6/c1-24-6-9(10(21-24)13(17,18)19)11-20-22-23-25(11)8-4-2-3-7(5-8)12(14,15)16/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQENIRMCVLIYKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.